molecular formula C10H11BrO2 B2853268 3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine CAS No. 94267-82-0

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine

Cat. No.: B2853268
CAS No.: 94267-82-0
M. Wt: 243.1
InChI Key: OWLOTYGUMKJPKR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine is an organic compound that features a benzodioxepine ring with a bromomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine typically involves the bromination of a precursor compound. One common method is the bromination of 1,5-dihydro-2,4-benzodioxepine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl-substituted benzodioxepine.

Scientific Research Applications

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the synthesis of polymers and materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzyl bromide: Similar structure with a bromomethyl group attached to a benzene ring.

    1,3-Dibromomethylbenzene: Contains two bromomethyl groups on a benzene ring.

    Bromomethylbenzene: A simpler structure with a single bromomethyl group on a benzene ring.

Uniqueness

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine is unique due to the presence of the benzodioxepine ring, which imparts distinct chemical and physical properties compared to simpler benzene derivatives

Properties

IUPAC Name

3-(bromomethyl)-1,5-dihydro-2,4-benzodioxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-5-10-12-6-8-3-1-2-4-9(8)7-13-10/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLOTYGUMKJPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2COC(O1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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